4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR of this compound is expected to display distinct signals for the isopropyl group’s methyl protons (δ 1.2–1.4 ppm) and methine proton (δ 3.0–3.5 ppm). Aromatic protons ortho to electronegative substituents typically resonate downfield, with fluorine-induced deshielding likely shifting the H-5 proton to δ 7.8–8.2 ppm. Carbon-13 NMR would reveal quaternary carbons at the substitution sites (C-4: ~125 ppm, C-6: ~160 ppm) and thiazole ring carbons between 120–150 ppm.
Table 1: Predicted NMR Chemical Shifts
| Position | Proton Shift (δ, ppm) | Carbon Shift (δ, ppm) |
|---|---|---|
| H-3 | 7.5–7.7 | 122–125 |
| H-5 | 7.8–8.2 | 130–135 |
| H-7 | 7.3–7.5 | 118–122 |
| CH(CH₃)₂ | 1.2–1.4 (CH₃), 3.0–3.5 (CH) | 25–28 (CH₃), 35–38 (CH) |
Infrared (IR) Vibrational Fingerprinting
IR spectroscopy identifies key functional groups: the C–F stretch (1100–1000 cm⁻¹), C–Cl stretch (750–550 cm⁻¹), and thiazole ring vibrations (1600–1500 cm⁻¹). The isopropyl group’s C–H asymmetric stretches appear at 2960–2870 cm⁻¹, while ring C=C stretches occur near 1450–1600 cm⁻¹. Absence of N–H stretches (3300–3500 cm⁻¹) confirms the absence of amine protons, distinguishing it from precursor molecules.
Computational Modeling Approaches
Density Functional Theory (DFT) Calculations
DFT simulations at the B3LYP/6-311G(d,p) level optimize the molecule’s geometry, predicting bond lengths of 1.74 Å (C–Cl), 1.34 Å (C–F), and 1.47 Å (C–S). The dihedral angle between the benzothiazole ring and isopropyl group is calculated at 15–20°, indicating mild non-planarity. HOMO-LUMO energy gaps (~4.5 eV) suggest moderate reactivity, localized on the thiazole sulfur and halogen atoms.
Properties
Molecular Formula |
C10H9ClFNS |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9ClFNS/c1-5(2)10-13-9-7(11)3-6(12)4-8(9)14-10/h3-5H,1-2H3 |
InChI Key |
BIPKVPQCZOGOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole typically involves the reaction of 2-aminothiophenol with appropriate halogenated reagents. One common method is the visible-light-promoted synthesis from 2-aminothiophenols and aldehydes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is utilized in several scientific research applications:
- Medicinal Chemistry The biological activity of this compound has been explored primarily in medicinal chemistry. It has shown potential as a scaffold for developing new pharmaceuticals, particularly targeting anti-tubercular activity. Studies indicate that compounds derived from this structure may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
- Drug Design The uniqueness of this compound lies in its combination of both chlorine and fluorine substituents, which significantly influence its chemical reactivity and biological activity compared to similar compounds. This dual substitution enhances its stability and ability to interact with specific molecular targets, making it particularly valuable in drug design.
- Synthesis The synthesis of this compound typically involves the reaction of 2-aminothiophenol with halogenated reagents. One common method utilizes visible-light promotion to facilitate the reaction between 2-aminothiophenols and aldehydes. Industrial production methods often adapt laboratory-scale techniques to optimize yield and purity for large-scale applications.
Interaction studies involving this compound focus on its binding affinities with various biological targets. For example, it has been evaluated for its potential to inhibit specific enzymes related to tuberculosis, showcasing promising binding affinities that suggest it could serve as a lead compound in drug development.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Benzothiazole | No halogen substituents | Parent compound |
| 4-Chloro-2-(1-methylethyl)benzothiazole | Lacks fluorine | Similar structure but different reactivity |
| 6-Fluoro-2-(1-methylethyl)benzothiazole | Lacks chlorine | Different halogen substitution impacts properties |
The combination of chlorine and fluorine substituents in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.
Benzothiazole Scaffold
The benzothiazole scaffold has led to the discovery of 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid (1 ), a potent gyrase inhibitor . Compound 1 exhibits excellent in vitro and in vivo activities against Gram-positive S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant S. aureus (VISA) . It also shows promising activity against the main Gram-negative ESKAPE pathogens A. baumannii, P. aeruginosa, and Escherichia coli .
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
Target Compound :
- Substituents : 4-Cl, 6-F, 2-isopropyl.
- The isopropyl group contributes steric bulk and lipophilicity.
Analog 1 : 7-Chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenyl)benzo[1,3]thiazole
- Substituents: 7-Cl, 6-F, 2-aminooxazole/thiazole.
- Comparison: The 7-Cl substituent (vs. The 2-aminooxazole/thiazole group introduces hydrogen-bonding capacity, contrasting with the nonpolar isopropyl group in the target. Bioactivity: This analog demonstrated significant analgesic and anti-inflammatory activity in vivo, suggesting that 2-position functionalization with heterocycles enhances pharmacological potency .
Analog 2 : 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole
- Substituents : 6-F, fused imidazo ring, 4-methoxyphenyl.
- Comparison :
- The fused imidazo ring adds rigidity and planar geometry, which may improve DNA intercalation or enzyme inhibition.
- The 4-methoxyphenyl group (electron-donating) contrasts with the electron-withdrawing Cl in the target.
- Bioactivity : Imidazo-benzothiazoles are reported to exhibit antitumor and antifungal properties, highlighting the role of fused rings in diversifying biological effects .
Structural and Pharmacological Divergence
Analog 3 : 5-Chloro-6-fluoro-2,1,3-benzothiadiazole
- Core Structure : Benzothiadiazole (two nitrogen atoms in a six-membered ring) vs. benzothiazole.
- The 5-Cl,6-F substitution pattern in this analog differs from the 4-Cl,6-F arrangement in the target, leading to altered charge distribution. Applications: Benzothiadiazoles are often used in materials science and as antiviral agents, whereas benzothiazoles are more common in drug discovery .
Analog 4 : 2-[5-(4-Chlorophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole (Compound 8)
- Substituents : 2-furyl with 4-chlorophenyl, 6-amidine.
- The furan-linked chlorophenyl group may enhance π-π interactions in hydrophobic environments. Synthesis: Prepared via condensation reactions under controlled heating, differing from halogenation pathways used for the target .
Data Table: Key Properties of Target and Analogs
Biological Activity
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H9ClFNS
- Molecular Weight : 229.7 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)C1=CC(=C(S1)N=C2C=CC(=C(C2)Cl)F)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound has been shown to act as an enzyme inhibitor, which may disrupt normal cellular functions, leading to therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness particularly against Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 4 μg/mL |
| P. aeruginosa | 8 μg/mL |
| Acinetobacter baumannii | 0.5 μg/mL |
These results highlight its potential as a lead compound for developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | <1 |
| A549 (Lung Cancer) | <2 |
| H1299 (Lung Cancer) | <3 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of benzothiazole derivatives, including this compound, against multidrug-resistant bacterial strains. The study concluded that modifications to the benzothiazole scaffold enhance antimicrobial potency and selectivity against resistant strains .
- Anticancer Evaluation : Another research article focused on the synthesis and biological evaluation of novel benzothiazole compounds, revealing that derivatives similar to this compound exhibited significant cytotoxicity against various human cancer cell lines while showing low toxicity in normal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
